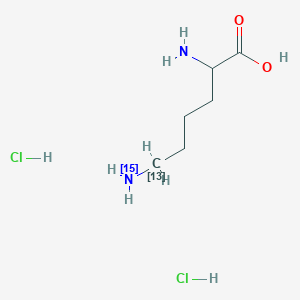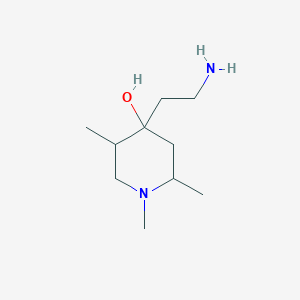
2-(2-Oxopyrrolidin-1-yl)acetonitrile
Overview
Description
2-(2-Oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is known to be a biologically active compound exhibiting psychotropic and cerebroprotective effects .
Synthesis Analysis
The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes 2-(2-Oxopyrrolidin-1-yl)acetonitrile, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts. This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .Molecular Structure Analysis
The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile consists of a pyrrolidin-2-one ring attached to an acetonitrile group .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine .Scientific Research Applications
Lipophilicity and α-Adrenoceptor Affinity
2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been studied for their lipophilicity and potential interactions with α-adrenoceptors. A study determined the relative lipophilicity of these derivatives, revealing that certain compounds have significant lipophilicity, which may correlate with their affinity for α-adrenoceptors. This research suggests possible applications in understanding and designing compounds targeting these receptors (Kulig & Malawska, 2009).
Impurity Analysis in Pharmaceuticals
In the pharmaceutical industry, 2-(2-Oxopyrrolidin-1-yl)acetonitrile is important for the quality control of drugs like piracetam. A high-performance liquid chromatographic method has been developed to separate and determine piracetam and its impurities, including 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives. This method aids in ensuring the purity and safety of pharmaceutical products (Arayne et al., 2010).
Antibacterial and Antimycobacterial Activities
Some 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives exhibit antibacterial and antimycobacterial activities. Research has developed methods to synthesize these derivatives, which could potentially be used in developing new antibacterial and antimycobacterial agents (Belveren et al., 2017).
Sensor Development for Metal Ions
Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetonitrile have been used in the development of fluorescent sensors for metal ions such as zinc and cadmium. These sensors are important for environmental monitoring and industrial applications, showcasing the versatility of these compounds in analytical chemistry (Li et al., 2014).
Anti-Cancer Research
In the field of oncology, certain 2-(2-Oxopyrrolidin-1-yl)acetonitrile-based compounds have been synthesized and evaluated for their potential as anti-cancer agents. These studies involve understanding their interactions with DNA, evaluating their efficacy against cancer cell lines, and assessing their overall drug-likeness and mechanism of action at the supra-molecular level (Ali et al., 2014).
Nootropic Agent Synthesis
2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been synthesized and tested for their nootropic (cognition-enhancing) activities. These compounds provide insights into the development of drugs that couldpotentially improve cognitive functions, showcasing their significance in neurological research (Valenta et al., 1994).
Photophysical and Structural Studies
Research involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives extends to studying their photophysical properties. For example, studies on the synthesis of tetrapyridyl tetrahydropyrrolopyrrolones with 2-(2-oxopyrrolidin-1-yl)acetonitrile derivatives have been conducted, highlighting their potential as UV-vis and fluorescence probes. These studies contribute to the development of new materials and technologies in photophysics and photochemistry (Gao et al., 2022).
Conducting Polymer Research
The synthesis and applications of conducting polymers that incorporate 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been explored. These polymers have potential applications in electronic devices and materials science due to their unique electrical properties (Sotzing et al., 1996).
Nootropic Drug Studies
2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been investigated as part of studies on nootropic drugs like pramiracetam. Understanding the structure and properties of these compounds contributes to the development and enhancement of cognitive-enhancing drugs (Bambagiotti-Alberti et al., 2008).
Electrocatalysis Research
The electrocatalytic properties of 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been studied, particularly in the context of oxygen and CO2 reduction. This research is crucial for developing new catalysts and understanding electrochemical processes in energy and environmental applications (Losada et al., 1995).
Future Directions
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPVDIXKVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530340 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)acetonitrile | |
CAS RN |
57275-83-9 | |
| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
